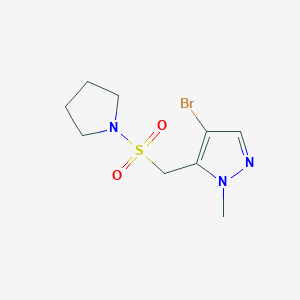![molecular formula C10H11FO4S B11795799 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with a fluorinated phenyl group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane typically involves the reaction of 4-fluoro-3-(methylsulfonyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
2-Fluoro-6-{[2-(2-methoxy-4-(methylsulfonyl)methyl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: Investigated for its potential in cancer therapy.
Uniqueness
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane stands out due to its dioxolane ring structure, which imparts unique chemical properties and reactivity. The presence of both fluorine and methylsulfonyl groups further enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C10H11FO4S |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methylsulfonylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO4S/c1-16(12,13)9-6-7(2-3-8(9)11)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
YYPZJLHCZDXBTD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC(=C1)C2OCCO2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


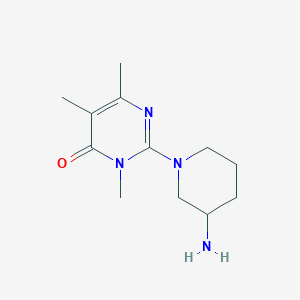
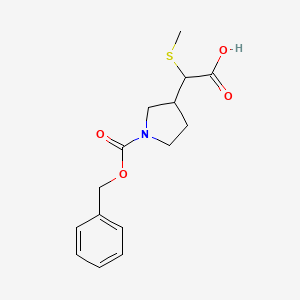

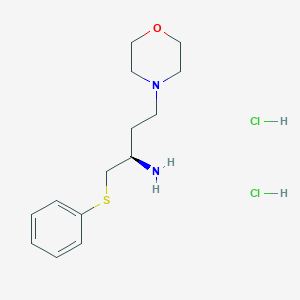

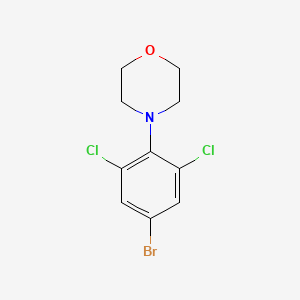
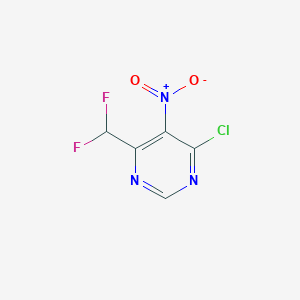


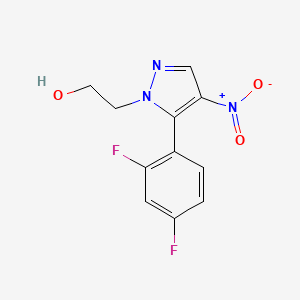
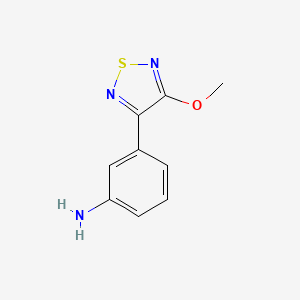

![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
